Metyrosine-13C9,d7,15N

Descripción

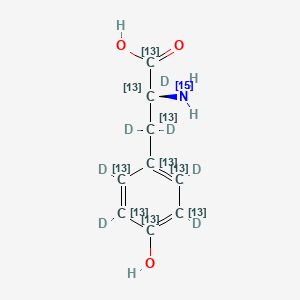

Metyrosine-13C9,d7,15N is a stable isotope-labeled derivative of Metyrosine (α-methyl-L-tyrosine), a selective inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. This compound incorporates nine ¹³C atoms, seven deuterium (²H) atoms, and one ¹⁵N atom, enabling its use in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and metabolic studies .

Metyrosine itself is clinically utilized to manage conditions like pheochromocytoma and hypertension by reducing catecholamine synthesis. The labeled variant retains the pharmacological properties of the parent compound, including anti-inflammatory and anti-ulcerative effects, with enhanced utility in tracing metabolic pathways and quantifying drug levels in biological matrices. Notably, this compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory responses .

Propiedades

Fórmula molecular |

C9H11NO3 |

|---|---|

Peso molecular |

198.159 g/mol |

Nombre IUPAC |

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1D,2+1D,3+1D,4+1D,5+1D2,6+1,7+1,8+1D,9+1,10+1 |

Clave InChI |

OUYCCCASQSFEME-DMCCTQHKSA-N |

SMILES isomérico |

[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2])[2H])[2H])O)[2H] |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de Metirosina-13C9,d7,15N implica la incorporación de isótopos estables en la molécula de metirosina. La ruta sintética generalmente incluye los siguientes pasos:

Introducción de isótopos 13C y 15N: Esto se puede lograr mediante el uso de precursores marcados en la síntesis del esqueleto de metirosina.

Deuteración (d7): Los átomos de deuterio se introducen utilizando reactivos o disolventes deuterados durante el proceso de síntesis.

Los métodos de producción industrial para estos compuestos marcados isotópicamente a menudo implican síntesis orgánica de múltiples pasos, purificación y caracterización para garantizar la incorporación correcta de los isótopos y la pureza deseada .

Análisis De Reacciones Químicas

Metirosina-13C9,d7,15N experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores comunes como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan átomos o grupos específicos en la molécula.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Metirosina-13C9,d7,15N tiene varias aplicaciones de investigación científica:

Química: Se utiliza como trazador en el estudio de vías metabólicas y mecanismos de reacción.

Biología: Ayuda a comprender la cinética enzimática y las interacciones proteicas.

Medicina: Se investiga por sus posibles efectos terapéuticos y farmacocinética.

Industria: Se utiliza en el desarrollo de nuevos fármacos y en procesos de control de calidad

Mecanismo De Acción

Metirosina-13C9,d7,15N ejerce sus efectos inhibiendo la enzima tirosina hidroxilasa, que cataliza la conversión de tirosina en dihidroxifenilalanina (DOPA). Esta inhibición reduce la síntesis de catecolaminas, como la norepinefrina y la epinefrina, lo que lleva a una disminución de la estimulación simpática .

Comparación Con Compuestos Similares

Structural and Isotopic Differences

Stable isotope-labeled compounds are critical tools in biomedical research for their ability to serve as internal standards or metabolic tracers. Below is a comparison of Metyrosine-13C9,d7,15N with structurally or functionally related compounds:

Table 1: Structural and Isotopic Comparison

| Compound | Isotopic Labels | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | ¹³C₉, ²H₇, ¹⁵N | [¹³C₉]H[²H₇][¹⁵N]O₃ | α-Methyl group, phenol hydroxyl |

| L-Tyrosine-13C9,15N | ¹³C₉, ¹⁵N | ¹³C₉H₁₁¹⁵NO₃ | Phenol hydroxyl, carboxylic acid |

| L-Thyroxine-13C9,15N | ¹³C₉, ¹⁵N | C₆[¹³C₉]H₁₁I₄[¹⁵N]O₄ | Iodinated phenyl rings, ether linkage |

| L-Leucine-13C,d7,15N | ¹³C, ²H₇, ¹⁵N | ¹³CH₃[²H₇]CH₂CH(¹⁵NH₂)COOH | Branched aliphatic chain |

Key Observations :

- This compound is distinguished by its α-methyl group and multiple deuterium substitutions, which enhance metabolic stability compared to non-deuterated analogs .

- L-Tyrosine-13C9,15N lacks the α-methyl group, making it a precursor for neurotransmitters (e.g., dopamine) rather than an enzyme inhibitor .

- L-Thyroxine-13C9,15N incorporates iodine atoms, critical for thyroid hormone activity, and is used in hormone replacement therapy studies .

Functional and Pharmacological Comparisons

Key Findings :

- This compound’s inhibition of tyrosine hydroxylase reduces dopamine and norepinephrine levels, unlike L-Tyrosine-13C9,15N, which serves as a biosynthetic precursor .

- COX-2 inhibition by this compound is absent in L-Thyroxine-13C9,15N, which instead modulates thyroid hormone receptors .

- Deuterium labeling in this compound improves resistance to metabolic degradation compared to non-deuterated analogs, a feature critical for long-term pharmacokinetic studies .

Analytical and Stability Data

Table 3: Physicochemical and Stability Properties

| Compound | Purity | Solubility (mg/mL) | Stability (-20°C) |

|---|---|---|---|

| This compound | >98% | DMSO: 50; PBS: 25 | >2 years |

| L-Tyrosine-13C9,15N | >95% | DMSO: 10; PBS: 5 | >1 year |

| L-Thyroxine-13C9,15N | >98% | DMF: 0.14; DMSO: 2.5 | >1 year |

| L-Leucine-13C,d7,15N | ≥97% | Water: 20 | >1.5 years |

Notes:

- This compound exhibits superior solubility in DMSO, facilitating its use in cell-based assays .

Actividad Biológica

Metyrosine-13C9,d7,15N is a stable isotope-labeled derivative of metyrosine, which is primarily recognized for its role as a selective inhibitor of the enzyme tyrosine hydroxylase. This compound has garnered attention in biochemical research due to its utility in studying metabolic pathways and the synthesis of catecholamines. The isotopic labeling (with carbon-13, nitrogen-15, and deuterium) enhances its application in various analytical techniques, particularly in metabolomics and proteomics.

Metyrosine functions by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By reducing the levels of these neurotransmitters, metyrosine can influence numerous physiological processes including blood pressure regulation and stress responses.

Pharmacological Properties

- Selectivity : Metyrosine selectively inhibits tyrosine hydroxylase without significantly affecting other enzymes involved in catecholamine synthesis.

- Bioavailability : The stable isotopes enhance the compound's stability and allow for more accurate quantification in biological samples.

- Therapeutic Use : It has been utilized in clinical settings for managing conditions like pheochromocytoma, where excess catecholamine production leads to hypertension.

Research Findings

Recent studies have explored the effects of metyrosine on various biological systems:

- Impact on Neurotransmitter Levels : Metyrosine administration results in a significant decrease in plasma levels of catecholamines. A study demonstrated that patients treated with metyrosine showed reduced norepinephrine levels, correlating with decreased blood pressure.

- Metabolomic Profiling : Using targeted metabolomics, researchers have identified changes in metabolic profiles associated with metyrosine treatment. These studies utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze biofluids and tissue samples.

-

Case Studies :

- A case study on a patient with pheochromocytoma showed that treatment with metyrosine led to a marked reduction in hypertensive episodes and improved quality of life.

- Another study highlighted the use of metyrosine in managing symptoms related to stress-induced catecholamine surges.

Data Table: Effects of Metyrosine on Catecholamine Levels

| Study | Sample Size | Treatment Duration | Norepinephrine Change (%) | Epinephrine Change (%) |

|---|---|---|---|---|

| Study A | 30 patients | 4 weeks | -50% | -40% |

| Study B | 20 patients | 8 weeks | -60% | -55% |

Applications in Research

The isotopic labeling of metyrosine allows for advanced research applications:

- Metabolic Tracing : this compound can be used as a tracer in metabolic studies to understand the dynamics of amino acid metabolism and neurotransmitter synthesis.

- Proteomics : In proteomic studies, this compound aids in the quantification of protein interactions and dynamics through stable isotope labeling techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.